

Application Notes and Protocols: Laboratory-Scale Synthesis of HCFC-252fc

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Compound of Interest

Compound Name: 1,3-Dichloro-1,1-difluoropropane

Cat. No.: B1294485

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of hydrochlorofluorocarbon (HCFC)-252fc, also known as **1,3-dichloro-1,1-difluoropropane**. The synthesis is achieved through a halogen exchange fluorination reaction, a cornerstone method for the preparation of fluorinated compounds.[1] This protocol is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all applicable safety regulations is mandatory.

Introduction

HCFC-252fc (C₃H₄Cl₂F₂) is a hydrochlorofluorocarbon with potential applications as a refrigerant, solvent, or intermediate in the synthesis of other fluorinated molecules. This document outlines a laboratory-scale synthesis procedure based on the fluorination of a chlorinated precursor. The described methodology is adapted from established principles of organofluorine chemistry, particularly the Swarts reaction, which utilizes antimony halides for the conversion of alkyl chlorides to alkyl fluorides.[2][3]

Data Summary Physical and Chemical Properties



Property	Value	Reference
IUPAC Name	1,3-dichloro-1,1- difluoropropane	[4]
CAS Number	819-00-1	[4][5]
Molecular Formula	C ₃ H ₄ Cl ₂ F ₂	[4][5]
Molecular Weight	148.97 g/mol	[5]
Appearance	Not specified, likely a liquid at room temperature	
Boiling Point	Not readily available	-
Density	Not readily available	-

Reactant and Product Overview

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Role
1,1,1,3- Tetrachloropropa ne	1,1,1,3- tetrachloropropa ne	C3H4Cl4	181.90	Starting Material
Antimony Trifluoride	Antimony(III) fluoride	SbF₃	178.76	Fluorinating Agent
Antimony Pentachloride	Antimony(V) chloride	SbCl ₅	299.01	Catalyst (Lewis Acid)
HCFC-252fc	1,3-dichloro-1,1- difluoropropane	C ₃ H ₄ Cl ₂ F ₂	148.97	Product

Experimental Protocol

This protocol is based on the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride with a Lewis acid catalyst.[6]



Materials and Equipment

- 1,1,1,3-Tetrachloropropane (≥98% purity)
- Antimony trifluoride (SbF₃, ≥99% purity, anhydrous)
- Antimony pentachloride (SbCl₅, ≥99% purity)
- Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)
- Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
- Heating mantle with temperature controller
- Distillation apparatus
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure

- Reaction Setup: In a fume hood, assemble a dry three-neck round-bottom flask with a
 magnetic stir bar, reflux condenser, and a nitrogen inlet. The system should be purged with
 dry nitrogen to ensure anhydrous conditions.
- Charging the Reactor:
 - To the flask, add 1,1,1,3-tetrachloropropane (1.0 molar equivalent).
 - Add anhydrous dichloromethane as a solvent.
 - Add antimony trifluoride (0.6-0.7 molar equivalents). It is recommended to use freshly sublimed antimony trifluoride.[6]
 - Carefully add antimony pentachloride (0.05-0.15 molar equivalents) as the Lewis acid catalyst.[6]



· Reaction Conditions:

- With vigorous stirring, heat the reaction mixture to a temperature between 40-50 °C.[6]
- Maintain the reaction at this temperature for 10-12 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.[1]
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction by slowly adding water. Caution: This may be an exothermic reaction.
 - Separate the organic layer.
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent (dichloromethane) by distillation at atmospheric pressure.
 - The crude product can be purified by fractional distillation to isolate HCFC-252fc.

Visualizations Synthesis Workflow

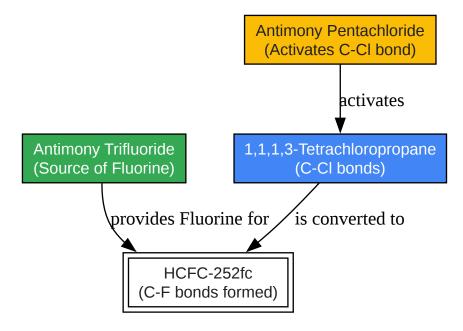




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Caption: Workflow for the synthesis of HCFC-252fc.

Logical Relationship of Reaction Components



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Caption: Relationship between reactants in the fluorination process.

Safety Precautions



- All manipulations should be carried out in a well-ventilated fume hood.
- Antimony compounds are toxic and should be handled with extreme care.
- Antimony pentachloride is corrosive and reacts violently with water.
- The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
- Proper disposal of all chemical waste is required.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.[1] For HCFC-252fc, the ¹⁹F NMR spectrum is expected to show a triplet due to coupling with the adjacent protons.[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any byproducts.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the C-F and C-Cl bonds.

Disclaimer

This protocol is intended for informational purposes only and should be used by individuals with appropriate training in a laboratory setting. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.

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